3-Fluoro-5-methoxypyridin-2-ol
Description
Properties
IUPAC Name |
3-fluoro-5-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLBNLHNLFADJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227511-78-5 | |
| Record name | 3-fluoro-5-methoxypyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of 3 Fluoro 5 Methoxypyridin 2 Ol
Substitution Reactions at the Pyridine (B92270) Core
Nucleophilic Substitution Patterns
The pyridine ring is generally considered electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen. However, the presence of an oxygen atom at the 2-position, especially in its pyridone tautomeric form, significantly influences the reactivity.
For 3-Fluoro-5-methoxypyridin-2-ol, nucleophilic substitution is challenging. The fluorine atom at the 3-position is at a meta-position relative to the ring nitrogen, a position that is typically less activated towards nucleophilic attack in pyridine systems. researchgate.net The electron-donating nature of the methoxy (B1213986) group at the 5-position and the hydroxyl/oxo group at the 2-position further deactivates the ring towards traditional SNAr reactions by increasing electron density. In related systems, nucleophilic substitution at the meta-position of pyridines often requires harsh reaction conditions or the presence of strong electron-withdrawing groups, which are absent here. nih.govgoogle.com
Electrophilic Substitution Considerations
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. The reaction, when it occurs, typically directs incoming electrophiles to the 3- and 5-positions.
In the case of this compound, the situation is complex. The hydroxyl/oxo group at position 2 and the methoxy group at position 5 are both activating, electron-donating groups that would direct electrophiles to the positions ortho and para to them. Conversely, the fluorine at position 3 is a deactivating group via its inductive effect, but an ortho, para-director through resonance. The ring nitrogen is deactivating.
Oxidation and Reduction Chemistry
Selective Oxidation of the Hydroxyl Group
The term "selective oxidation of the hydroxyl group" is more relevant to the 2-hydroxypyridine (B17775) tautomer. However, given the pyridone tautomer is often predominant, this terminology can be misleading. wikipedia.org If we consider the (3-Fluoro-5-methoxypyridin-2-yl)methanol derivative, the primary alcohol could be selectively oxidized to the corresponding aldehyde or carboxylic acid using standard reagents. For the parent compound, oxidation is more likely to affect the pyridine ring itself or the methoxy group under harsh conditions, leading to ring-opening or demethylation.
Reductive Transformations of the Pyridine Ring
Reduction of the pyridine ring is a more plausible transformation. Catalytic hydrogenation of pyridine rings can lead to the corresponding piperidine (B6355638) derivatives. For this compound, this would yield a substituted piperidin-2-one. The conditions for such a reduction would need to be carefully controlled to avoid defluorination or other side reactions. The presence of fluorine can influence the reactivity and stability of the resulting products. researchgate.net
Coupling Reactions and Metal-Catalyzed Processes
Modern cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For this compound, the fluorine atom is generally not a suitable leaving group for common cross-coupling reactions. However, the C-O bond of the pyridin-2-ol, after conversion to a triflate or related leaving group, could potentially participate in coupling reactions.
More feasibly, if a halogen (like bromine or iodine) were introduced at the 4- or 6-position, this could serve as a handle for Suzuki, Stille, or other metal-catalyzed cross-coupling reactions. This would allow for the introduction of a variety of substituents at these positions. The synthesis of related methoxypyridine derivatives has been achieved through such coupling strategies. nih.gov
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these methods, particularly the Suzuki-Miyaura coupling, are instrumental for derivatization.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For a molecule like this compound, the hydroxyl group can be converted into a triflate, a better leaving group, to facilitate coupling. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl triflate, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The reactivity in Suzuki-Miyaura coupling is influenced by the nature of the halide, with the reactivity order being I > OTf > Br > Cl. libretexts.org The choice of ligands, bases, and solvents can also significantly impact the reaction's efficiency and selectivity, even allowing for the use of less reactive chlorides. libretexts.org For instance, the use of specific phosphine (B1218219) ligands can influence the site-selectivity of arylation in dihalogenated pyridines. acs.org
A study on the Suzuki-Miyaura reaction involving (2-methoxypyridin-3-yl)boronic acid utilized Pd(OAc)₂, XPhos as a ligand, and K₃PO₄ as a base to achieve coupling with a bromoalkene. nih.gov This highlights a common approach where a boronic acid derivative of a methoxypyridine is coupled with another aryl halide. While this example doesn't directly involve this compound, it demonstrates the feasibility of using methoxypyridine boronic acids in such reactions. nih.govillinois.edu
Ligand Design and Mechanistic Insights in Catalysis
The success of palladium-catalyzed cross-coupling reactions is heavily reliant on the design of the supporting ligands. nih.govrsc.org Ligands modulate the electronic and steric properties of the palladium center, thereby influencing the catalytic activity, stability, and selectivity of the reaction. nih.gov For challenging substrates, the development of specialized ligands is often necessary to achieve desired transformations. rsc.org
Mechanistic studies, often aided by computational methods, are crucial for understanding the intricacies of these catalytic cycles. nih.govbris.ac.uknih.gov For instance, in Suzuki-Miyaura reactions, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition step is often rate-determining. libretexts.org Mechanistic investigations can reveal the influence of factors like ligand-to-metal ratio and the presence of additives on the reaction outcome and catalyst speciation. acs.orgnih.gov Understanding these mechanistic details allows for the rational design of more efficient and selective catalytic systems. rsc.org
Reactivity of Functional Groups (Fluoro, Methoxy, Hydroxyl)
The reactivity of this compound is a composite of the individual reactivities of its fluoro, methoxy, and hydroxyl functional groups, each of which can be targeted for specific chemical transformations.
Fluorine Atom Activation and Reactivity
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. worktribe.com However, in highly fluorinated or electron-deficient aromatic systems, the C-F bond can be activated for nucleophilic substitution or metal-catalyzed cross-coupling reactions. worktribe.com The presence of other activating groups on the pyridine ring can influence the reactivity of the fluorine atom. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of great interest in drug development. nih.gov
Methoxy Group Transformations
The methoxy group on the pyridine ring is generally stable but can undergo transformation under specific conditions. One common reaction is demethylation to the corresponding phenol, which can be achieved using various reagents such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃).
In the context of palladium-catalyzed cross-coupling, the methoxy group can influence the regioselectivity of the reaction. For instance, in a study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with 2-methoxyphenylboronic acid, the methoxy group was found to direct the substitution pattern, suggesting a chelating effect with the metal center. nih.gov While this is not a direct transformation of the methoxy group itself, it highlights its influence on the reactivity of the molecule.
Furthermore, methoxypyridine derivatives can be synthesized through nucleophilic aromatic substitution reactions. For example, 2,6-dibromo-3-aminopyridine can be reacted with sodium methoxide (B1231860) to introduce a methoxy group. nih.gov This indicates that the methoxy group can be introduced onto a pyridine ring, and by extension, its removal or transformation could be explored.
Hydroxyl Group Derivatizations (e.g., esterification, etherification, conversion to leaving groups)
The hydroxyl group of this compound is a versatile handle for various chemical transformations. Due to its poor leaving group ability, it is often converted into a better leaving group to facilitate substitution reactions. libretexts.orgmsu.edu
Esterification: The hydroxyl group can be readily esterified by reacting with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. libretexts.org
Etherification: Etherification can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Palladium-catalyzed C-O cross-coupling reactions have also emerged as a powerful method for forming aryl ethers, including those with fluorinated alcohols. nih.gov
Conversion to Leaving Groups: To facilitate nucleophilic substitution reactions at the carbon bearing the hydroxyl group, it can be converted into a better leaving group. libretexts.orgmasterorganicchemistry.com This can be achieved by converting the alcohol into a sulfonate ester (e.g., tosylate, mesylate, or triflate) by reacting it with the corresponding sulfonyl chloride in the presence of a base. libretexts.org Triflates are particularly good leaving groups and are often used in palladium-catalyzed cross-coupling reactions. libretexts.org Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus trihalides (PBr₃) can be used to convert the alcohol into the corresponding halide. libretexts.org
The derivatization of the hydroxyl group is a key strategy for employing this compound in a wider range of synthetic applications.
Tautomerism and its Influence on Reactivity
Hydroxypyridines, including this compound, can exist in tautomeric forms. In this case, it can exist in equilibrium with its pyridone tautomer, 3-fluoro-5-methoxy-1H-pyridin-2-one. uni.lu The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. nih.gov
This tautomerism has a significant impact on the reactivity of the molecule. researchgate.net The pyridinol form presents a nucleophilic hydroxyl group, while the pyridone form has an amide-like character with a potentially nucleophilic nitrogen atom. This ambident nucleophilicity can lead to different products depending on the reaction conditions and the electrophile. For example, in reactions with alkylating or acylating agents, both O- and N-alkylation/acylation can occur. researchgate.net
The tautomeric equilibrium also affects the molecule's physical properties and its participation in reactions like cross-coupling. nih.gov For instance, the preferred tautomer may have different coordination properties with a metal catalyst, thereby influencing the course of a catalytic reaction. Understanding and controlling the tautomeric equilibrium is therefore crucial for predictable and selective transformations of this compound. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. For 3-Fluoro-5-methoxypyridin-2-ol, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is essential to confirm the connectivity and chemical environment of each atom. The compound exists in tautomeric forms, primarily as the pyridin-2-one, and NMR analysis reflects the structure of the predominant tautomer in a given solvent.
Proton (¹H) NMR spectroscopy provides information on the number and environment of hydrogen atoms in the molecule. Based on the structure of 3-fluoro-5-methoxy-1H-pyridin-2-one, a specific set of signals is expected. The methoxy (B1213986) group (–OCH₃) would produce a distinct singlet, while the two protons on the pyridine (B92270) ring would appear as multiplets due to coupling to each other and to the fluorine atom. The N-H proton would also produce a signal, which can sometimes be broad.
Carbon (¹³C) NMR spectroscopy details the carbon framework of the molecule. For 3-fluoro-5-methoxy-1H-pyridin-2-one, six distinct carbon signals are anticipated. The presence of the electronegative fluorine and oxygen atoms significantly influences the chemical shifts of the ring carbons. The carbon atom bonded directly to the fluorine (C-3) would exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds.
Table 1: Predicted ¹H and ¹³C NMR Signals for 3-fluoro-5-methoxy-1H-pyridin-2-one
| Nucleus | Expected Signal | Description |
| ¹H | Aromatic Protons | Two signals, expected to be doublets or doublet of doublets due to H-H and H-F coupling. |
| ¹H | Methoxy Protons | A singlet, integrating to three protons. |
| ¹H | N-H Proton | A singlet, potentially broad and solvent-dependent. |
| ¹³C | Carbonyl Carbon (C=O) | Signal for the C-2 carbon in the pyridinone ring. |
| ¹³C | Fluorine-Bound Carbon | Signal for the C-3 carbon, split into a doublet by the fluorine atom. |
| ¹³C | Methoxy-Bound Carbon | Signal for the C-5 carbon attached to the methoxy group. |
| ¹³C | Aromatic CH Carbons | Two distinct signals for the protonated ring carbons. |
| ¹³C | Methoxy Carbon | Signal for the methyl carbon of the methoxy group. |
Fluorine (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. rsc.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-3 position. The multiplicity of this signal would provide confirmation of its position on the pyridine ring, as it would be split into a multiplet by the adjacent ring protons. researchgate.net This technique is particularly valuable for confirming the successful incorporation of fluorine into the target structure during synthesis.
Beyond standard 1D NMR, advanced techniques are crucial for complete structural assignment and quantitative analysis. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons in this compound.
Furthermore, quantitative NMR (qNMR) can be employed for the precise determination of the concentration or purity of the compound without the need for a specific reference standard of the analyte itself. nih.gov The well-resolved signal in the ¹⁹F NMR spectrum can serve as an excellent target for qNMR, allowing for accurate quantification against a known fluorinated internal standard. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is fundamental for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₆H₆FNO₂. The experimentally measured mass of the molecular ion (e.g., [M+H]⁺) would be compared to the calculated theoretical mass. PubChemLite provides predicted collision cross-section values for various adducts of the compound, which are derived from its mass and structure. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound (C₆H₆FNO₂) uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₆H₇FNO₂⁺ | 144.04553 |
| [M+Na]⁺ | C₆H₆FNNaO₂⁺ | 166.02747 |
| [M-H]⁻ | C₆H₅FNO₂⁻ | 142.03097 |
| [M]⁺ | C₆H₆FNO₂⁺ | 143.03770 |
| Data sourced from PubChemLite, CID 91539998. These are theoretically predicted values. |
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for analyzing chemical mixtures. These methods are routinely used to monitor the progress of the synthesis of this compound and to assess the purity of the final product. rsc.org
LC-MS separates the compound from impurities, starting materials, and by-products based on their differential partitioning between a stationary and a mobile phase. The mass spectrometer then provides mass information for each separated component, confirming the identity of the product peak and identifying any impurities. rsc.org GC-MS can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable to pass through the gas chromatograph without decomposition.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. researchgate.netelsevier.comwiley.com For this compound, the spectra would be dominated by the characteristic vibrations of its constituent parts: the pyridinol ring, the hydroxyl group, the fluoro substituent, and the methoxy group. While the compound exists in tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms, the solid state often favors the pyridone tautomer. researchgate.netwikipedia.org
The IR and Raman spectra are expected to display key vibrational modes that confirm the molecular structure. The presence of a hydroxyl group (-OH) in the pyridin-2-ol tautomer would be indicated by a broad absorption band in the IR spectrum, typically in the range of 3100-3600 cm⁻¹. researchgate.net Conversely, the pyridin-2-one tautomer would exhibit a strong carbonyl (C=O) stretching vibration, generally observed between 1630-1750 cm⁻¹. researchgate.netresearchgate.net
The methoxy group (-OCH₃) would produce characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a distinct C-O (ether) stretching band. researchgate.net The aromatic C-C and C-N ring stretching vibrations of the pyridine core typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-F stretching vibration for the fluoro substituent is expected to produce a strong band in the 1000-1400 cm⁻¹ range.
A summary of the expected characteristic vibrational frequencies for this compound, based on data for related compounds, is presented below.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3100 - 3600 | Pyridin-2-ol |
| Carbonyl (C=O) | C=O Stretch | 1630 - 1750 | Pyridin-2-one |
| Methoxy (C-H) | C-H Stretch | 2850 - 2960 | Both |
| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 | Both |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive proof of molecular structure and detailed insights into the three-dimensional arrangement of molecules in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a robust prediction of its solid-state characteristics.
Based on these related structures, it is plausible that this compound would crystallize in a common space group such as P2₁/c or P-1. The table below shows crystallographic data for a selection of related substituted pyridinol compounds.
Table 2: Crystallographic Data for Related Pyridinol Compounds
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 3,5-Dichloro-6-morpholinopyridin-2-ol | Monoclinic | P2₁/c | researchgate.net |
| 4-Pyridone (Polymorph I) | Monoclinic | C2/c | researchgate.net |
| 4-Pyridone (Polymorph II) | Orthorhombic | Pbca | researchgate.net |
| 2-Bromo-4-hydroxypyridine | Monoclinic | C2/c | bibliomed.org |
The solid-state structure of pyridinol derivatives is heavily influenced by a network of non-covalent interactions, primarily hydrogen bonding and π-π stacking. rsc.orgacs.org In the pyridone tautomer, the N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. This typically leads to the formation of centrosymmetric dimers via strong N-H···O hydrogen bonds. wikipedia.orgresearchgate.net These dimers can then assemble into chains or more complex three-dimensional networks. bibliomed.org
The presence of the fluorine atom in this compound can introduce additional C-H···F and C-H···O interactions, which, although weaker, play a significant role in directing the crystal packing. nih.govacs.org Furthermore, the electron-withdrawing nature of the fluorine can affect the π-electron density of the pyridine ring, influencing π-π stacking interactions. rsc.org These stacking interactions, where aromatic rings align face-to-face or offset, are crucial for stabilizing the crystal lattice, with typical interplanar distances ranging from 3.3 to 3.5 Å. nih.govacs.org The interplay between strong hydrogen bonds and weaker interactions like π-π stacking dictates the final supramolecular architecture. acs.orgacs.org
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including pyridinol derivatives. nih.govmdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. google.com The crystallization of different polymorphs can be influenced by factors like solvent choice and temperature. nih.govdoi.org
For example, two polymorphs of 4-pyridone have been identified, differing in their molecular packing arrangements. researchgate.net Similarly, studies on N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two polymorphs with significant differences in their hydrogen-bonding networks and packing efficiency, with one form being metastable and converting to the more stable form over time. mdpi.com The existence of multiple crystalline forms has also been reported for complex molecules containing a fluoro-methoxypyridine moiety, indicating that this compound is also susceptible to polymorphism. google.comgoogle.com The identification and characterization of potential polymorphs are critical as they can impact the material's handling and performance characteristics. google.com
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Orbital Theory Calculations
The electronic characteristics of a molecule are fundamental to its reactivity. Molecular orbital theory calculations are essential for elucidating these properties, providing a quantitative framework for understanding how 3-Fluoro-5-methoxypyridin-2-ol will interact with other chemical species.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For substituted pyridines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(2d,p) or 6-31+G(d), are employed to predict their behavior. nih.govnih.gov The process begins with the optimization of the molecule's geometry to find its most stable energetic conformation.
Once the geometry is optimized, various electronic properties can be calculated to predict reactivity and selectivity. For instance, the molecular electrostatic potential (MEP) map can be generated. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich areas (potential sites for electrophilic attack) and electron-deficient areas (potential sites for nucleophilic attack). aimspress.com In this compound, the electronegative fluorine and oxygen atoms would create distinct regions of negative potential, while the pyridine (B92270) ring's nitrogen and the hydroxyl proton would influence the potential map significantly. These calculations are crucial for predicting how the molecule might interact in, for example, nucleophilic aromatic substitution (SNAr) reactions. rsc.org
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net
The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netchalcogen.ro A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations can determine the energies of these orbitals. From the HOMO and LUMO energy values, key quantum chemical descriptors can be calculated to quantify reactivity. nih.govresearchgate.net
Table 1: Illustrative Global Reactivity Descriptors for a Pyridine Derivative Calculated from Hypothetical HOMO/LUMO Energies
| Parameter | Formula | Significance | Hypothetical Value (eV) |
| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 5.3 |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.5 |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.2 |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.65 |
| Global Softness (S) | 1 / (2η) | Inverse of hardness; measure of reactivity | 0.189 |
| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons | 3.85 |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 2.79 |
This table presents illustrative data based on typical values for similar heterocyclic compounds to demonstrate the application of HOMO-LUMO analysis.
Conformer Analysis and Molecular Dynamics Simulations
Molecules that are not rigid can exist in various spatial arrangements known as conformations. Conformer analysis of this compound is crucial for identifying the lowest energy (most stable) conformers. This is particularly relevant due to the rotatable methoxy (B1213986) group and the potential for tautomerism between the pyridin-2-ol and pyridin-2-one forms. Computational methods can map the potential energy surface as a function of bond rotations to identify stable and transition state geometries between conformers. researchgate.net
Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time. By simulating the motion of atoms in a defined environment (e.g., in a solvent like DMSO or water), MD provides insights into the conformational flexibility, solvent interactions, and the average structural properties of the molecule. This is essential for understanding how the molecule behaves in a realistic chemical setting, beyond its static, gas-phase minimum energy structure.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a reasonable degree of accuracy. ualberta.ca For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly useful.
The standard method involves optimizing the molecule's geometry and then performing a calculation using the Gauge-Including Atomic Orbital (GIAO) method. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). organicchemistrydata.org Predicted spectra can help confirm experimental assignments or distinguish between possible isomers. The accuracy of DFT-predicted chemical shifts is often within 0.2-0.4 ppm for ¹H and 3-5 ppm for ¹³C relative to experimental values. ualberta.ca
Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| H (on N/O) | ¹H | 10.0 - 12.0 | Position is highly dependent on solvent and tautomeric form. |
| H (on Ring) | ¹H | 6.5 - 8.0 | Specific shifts depend on position relative to F, OMe, and OH/O. |
| H (in Methoxy) | ¹H | 3.8 - 4.2 | Typical range for methoxy groups attached to an aromatic ring. |
| C (C=O) | ¹³C | 160 - 170 | For the pyridin-2-one tautomer. |
| C (Aromatic) | ¹³C | 100 - 150 | Shifts are influenced by F, OMe, and OH/O substituents. |
| C (in Methoxy) | ¹³C | 55 - 65 | Typical range for a methoxy carbon. |
| F | ¹⁹F | -110 to -140 | Relative to CFCl₃; sensitive to electronic environment. |
Note: These are hypothetical values based on typical ranges for similar structures and serve to illustrate the output of computational predictions. Actual values would require specific DFT calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface for a proposed reaction, chemists can identify the most likely pathway from reactants to products. This involves locating all relevant stationary points, including reactants, intermediates, transition states, and products.
For a molecule like this compound, a relevant reaction to study would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the fluorine atom. rsc.org Computational modeling can help determine the favorability of this reaction compared to other potential transformations.
The transition state (TS) is the highest energy point along the lowest energy reaction path and represents the energetic barrier that must be overcome for a reaction to occur. Identifying and characterizing the TS is a cornerstone of mechanistic studies. researchgate.net Computationally, a transition state is a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate.
A transition state search algorithm is used to locate the TS geometry. To confirm that a located structure is a true transition state, a frequency calculation is performed. A valid transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate from reactant to product. researchgate.net The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), a key determinant of the reaction rate. rsc.org In some cases, particularly for highly exothermic reaction steps, locating the transition state can be computationally challenging. rsc.org
Energy Profiles and Reaction Kinetics Predictions
Theoretical investigations into the reactivity of pyridin-2-ol systems, particularly through Density Functional Theory (DFT), offer insights into their reaction mechanisms. While specific studies on the energy profiles and reaction kinetics of this compound are not extensively documented in publicly available literature, general principles derived from related structures can be extrapolated. DFT calculations are instrumental in mapping the potential energy surface for various reactions, identifying transition states, and predicting activation energies, which are crucial for understanding reaction kinetics. researchgate.netuv.es
For substituted pyridin-2-ols, theoretical studies have explored reaction pathways for various transformations, including nucleophilic substitution and cycloaddition reactions. researchgate.net The reaction mechanism, whether proceeding through a stepwise or a concerted pathway, is a key aspect elucidated by these computational models. For instance, in the context of Diels-Alder reactions involving pyridin-2-ylmethylene oxonium and styrene (B11656) derivatives, DFT calculations have been employed to explore both concerted and stepwise mechanisms, helping to understand the potential energy surface of these complex reactions. researchgate.net
Furthermore, theoretical studies on related heterocyclic systems, such as the Biginelli reaction, demonstrate the power of DFT in elucidating complex multi-component reaction mechanisms, including the identification of intermediates and transition states along the reaction coordinate. researchgate.net Although direct experimental kinetic data for this compound is scarce, computational chemistry provides a robust framework for predicting its likely reactivity and the energy profiles of its potential reactions.
Quantitative Structure-Reactivity Relationships (QSRR)
The development of a QSRR model involves the calculation of various molecular descriptors that encode information about the molecule's topology, geometry, and electronic properties. For a molecule like this compound, these descriptors would capture the effects of the fluoro and methoxy substituents on the pyridine ring. Studies on other fluorinated pyridine derivatives have successfully employed 3D-QSAR (Quantitative Structure-Activity Relationship), a related technique, to build predictive models for biological activity, which is a form of reactivity. nih.govresearchgate.net These studies have shown that properties like the electron-withdrawing nature and the size of substituents can significantly influence the molecule's interactions and, by extension, its reactivity. nih.gov
For instance, a QSRR study on trifluoromethyl pyridine derivatives containing an oxadiazole moiety revealed that electron-withdrawing groups at specific positions on an attached benzene (B151609) ring could enhance insecticidal activity. nih.gov This highlights the importance of electronic effects, which would also be a key factor in the reactivity of this compound. The fluorine atom at the 3-position is expected to have a significant electron-withdrawing effect, while the methoxy group at the 5-position would act as an electron-donating group through resonance.
The general approach to building a QSRR model involves:
Data Set Selection: A series of compounds with known reactivity data is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the observed reactivity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
While a bespoke QSRR model for this compound would require experimental reactivity data for a series of related compounds, the principles of QSRR suggest that its reactivity is a predictable function of its distinct structural and electronic features.
Predicted Collision Cross Sections (CCS) and Ion Mobility Spectrometry Correlations
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. A key parameter derived from IMS measurements is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it travels through a buffer gas. Predicted CCS values are valuable in analytical chemistry for the identification of unknown compounds.
For this compound, predicted CCS values have been calculated for various adducts using computational methods. These predictions are based on the molecule's three-dimensional structure and provide a theoretical basis for its behavior in an ion mobility spectrometer. The predicted CCS values can be correlated with experimental drift times in IMS to aid in structural elucidation. uni.lu
The table below presents the predicted collision cross-section (CCS) values in square angstroms (Ų) for different adducts of this compound, as calculated using the CCSbase prediction tool. uni.lu The mass-to-charge ratio (m/z) for each adduct is also provided.
These predicted values serve as a reference for the identification of this compound in complex mixtures when analyzed by techniques such as Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS). The correlation between experimental drift times and these predicted CCS values can significantly enhance the confidence in compound identification, especially when authentic standards are unavailable. The differences in CCS values between various adducts also provide additional dimensions of separation and characterization in IMS-based analyses.
Applications in Advanced Chemical Synthesis and Material Science
3-Fluoro-5-methoxypyridin-2-ol as a Key Synthetic Building Block
The strategic placement of reactive sites on the pyridine (B92270) ring of this compound allows for its integration into a variety of molecular architectures. This has made it a valuable tool for synthetic chemists aiming to construct intricate and functionally rich compounds.
Integration into Complex Heterocyclic Systems
The reactivity of this compound lends itself to the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.
Pyranopyrazoles: These compounds are a class of fused heterocycles known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The synthesis of pyranopyrazoles often involves a multi-component reaction, typically combining an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine (B178648) hydrate. nih.gov Various catalysts, including nanoparticles and green catalysts, have been employed to improve the efficiency and environmental friendliness of these syntheses. nih.govnih.govsciensage.info The general approach involves the condensation and cyclization of these components to form the pyranopyrazole core. researchgate.netnih.gov
Thiohydantoins: These sulfur analogs of hydantoins are crucial intermediates in organic synthesis and are found in many pharmacologically active molecules. jchemrev.com The synthesis of thiohydantoins can be achieved through various methods, such as the reaction of α-amino acids with isothiocyanates or a multi-component reaction involving thiourea, aldehydes, and other reagents. jchemrev.combibliotekanauki.pl The thiohydantoin scaffold can be readily modified to enhance its biological activity. jchemrev.com
Role as a Precursor in Kinase Inhibitor Scaffold Development
Kinase inhibitors are a critical class of therapeutic agents, particularly in oncology. The pyridine scaffold is a common feature in many kinase inhibitors. Research has shown that derivatives of this compound are key components in the development of potent kinase inhibitors. For instance, a derivative, 2-(5-(4-amino-6-methyl-1,3,5-triazin-2-yl)-6-((5-fluoro-6-methoxypyridin-3-yl)amino)pyridin-3-yl)propan-2-ol, was identified as a phosphoinositide-3-kinase (PI3K) inhibitor. nih.gov This highlights the importance of the fluoromethoxy-substituted pyridine moiety in achieving desired biological activity. Furthermore, the combination of inhibitors for kinases like FMS-like tyrosine kinase-3 (FLT3) and WEE1 has shown synergistic effects in inducing apoptosis in acute myeloid leukemia (AML) cells. nih.gov
Strategic Use in Multi-Step Organic Syntheses
Multi-step organic synthesis is essential for constructing complex molecules from simpler starting materials. chemistrysteps.comudel.edu The process involves a sequence of reactions where the product of one step becomes the starting material for the next. udel.edu Effective multi-step synthesis requires careful planning of each step, including reagent selection and reaction conditions, to maximize yield and purity. chemistrysteps.comyoutube.com The unique reactivity of this compound and its derivatives makes them valuable intermediates in such synthetic sequences, allowing for the introduction of specific functionalities at precise locations within a target molecule. rsc.org
Derivatization for Novel Chemical Scaffolds and Functional Materials
The functional groups present in this compound provide multiple handles for derivatization, enabling the creation of new chemical scaffolds and the development of advanced functional materials.
Synthesis of Substituted Pyridine Derivatives and Analogs
The core pyridine structure of this compound can be modified to produce a wide range of substituted derivatives with diverse properties.
Alcohols, Methanesulfonates, and Methanamines: The hydroxyl group of pyridinols can be a starting point for various transformations. For example, the synthesis of pyridine-containing alcohols, such as (2-Fluoro-5-methoxypyridin-3-yl)methanol, has been documented. bldpharm.commatrix-fine-chemicals.com The hydroxyl group can also be converted to a good leaving group, like a methanesulfonate, to facilitate further nucleophilic substitution reactions. The synthesis of methanamine derivatives is another common transformation, introducing a basic nitrogen-containing functional group.
The synthesis of substituted pyridines often involves nucleophilic substitution or cross-coupling reactions. nih.govcdnsciencepub.com For instance, the fluorine atom on the pyridine ring can be displaced by various nucleophiles. cdnsciencepub.com The synthesis of multi-substituted pyridines can be achieved from acyclic precursors like ylidenemalononitriles. nih.gov
Formation of Polymeric Structures and Fluorinated Networks
The reactivity of this compound and its derivatives suggests their potential as monomers for the synthesis of novel polymers and fluorinated networks. The presence of the fluorine atom can impart unique properties to the resulting materials, such as thermal stability, chemical resistance, and specific electronic characteristics. While direct polymerization of this specific compound is not extensively documented in the provided results, the principles of polymer chemistry and the known reactivity of pyridine derivatives support this potential application. Fluorinated heterocyclic compounds are a significant area of research in materials science. researchgate.net
Catalysis and Coordination Chemistry
The arrangement of a hydroxyl group, a fluorine atom, and a methoxy (B1213986) group on the pyridine ring of this compound makes it a compelling candidate for applications in catalysis and coordination chemistry. The interplay of these functional groups can be leveraged to fine-tune the electronic and steric environment around a metal center, influencing the outcome of catalytic reactions or the sensing capabilities of a material.
Ligand Design in Metal-Catalyzed Reactions
The electronic properties of the ligand are significantly modulated by the fluoro and methoxy substituents. The strongly electronegative fluorine atom acts as an electron-withdrawing group, which can enhance the Lewis acidity of the coordinated metal center. This increased acidity can be beneficial in a variety of catalytic transformations, such as Lewis acid-catalyzed carbon-carbon bond-forming reactions. Conversely, the methoxy group is an electron-donating group, which can increase electron density at the metal center. This property is often desirable in oxidative addition steps of catalytic cycles, for instance, in cross-coupling reactions. The balance between these opposing electronic effects provides a unique handle for tuning the reactivity of the metal catalyst.
While specific research on the application of this compound in metal-catalyzed reactions is not yet widespread, the potential is evident. The table below illustrates the kind of data that would be crucial in evaluating the performance of catalysts derived from this ligand in a hypothetical cross-coupling reaction.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Toluene | 80 | 12 | 85 |
| 2 | 0.5 | Toluene | 80 | 12 | 78 |
| 3 | 1 | Dioxane | 100 | 8 | 92 |
| 4 | 1 | Toluene | 60 | 24 | 65 |
This table is illustrative and intended to show the type of data that would be generated in research on the catalytic applications of this compound-based ligands.
Coordination with Metal Ions for Catalytic or Sensor Applications
The ability of this compound to coordinate with a wide range of metal ions opens up possibilities for its use in the development of novel catalysts and chemical sensors. The hard-soft acid-base (HSAB) principle can guide the selection of metal ions for specific applications. The nitrogen and oxygen atoms of the ligand are hard bases, suggesting strong coordination with hard acids like Fe(III), Cr(III), and Co(III), as well as borderline acids such as Cu(II), Ni(II), and Zn(II).
In the context of catalysis, the coordination of these metal ions to the this compound scaffold could lead to catalysts for oxidation, reduction, or polymerization reactions. The steric bulk of the ligand, influenced by the methoxy group, can create a specific coordination environment that favors certain reaction pathways, leading to high selectivity.
For sensor applications, the coordination of a metal ion to this compound can result in a complex with unique photophysical properties. For example, the complex might exhibit fluorescence that is quenched or enhanced upon binding to a specific analyte. This "turn-off" or "turn-on" sensing mechanism is a common strategy in the design of fluorescent chemosensors. The fluorine atom can also play a role in modulating the photophysical properties of the complex, potentially leading to sensors with improved sensitivity and selectivity.
The development of sensors based on this compound would involve studying the change in a measurable signal upon binding to a target analyte. The following table provides a hypothetical example of the data that would be collected to characterize a fluorescent sensor based on a metal complex of this compound for the detection of a specific anion.
| Analyte | Concentration (µM) | Fluorescence Intensity (a.u.) | Limit of Detection (µM) |
| Fluoride | 0 | 1000 | 0.5 |
| Fluoride | 10 | 200 | |
| Chloride | 50 | 980 | |
| Bromide | 50 | 975 | |
| Nitrate | 50 | 990 |
This table is illustrative and demonstrates the type of data that would be important for characterizing a sensor based on this compound.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Pyridinols
The development of sustainable and efficient methods for synthesizing pyridinols is a critical area of ongoing research. Traditional synthetic routes often involve harsh conditions and generate significant waste. Modern approaches are increasingly focused on green chemistry principles to mitigate these issues.
Recent advancements include one-pot, multi-component reactions under microwave irradiation, which offer excellent yields, pure products, and significantly reduced reaction times. nih.gov For instance, a four-component reaction involving p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) under microwave irradiation has been shown to produce pyridine (B92270) derivatives in yields of 82-94% within 2-7 minutes. nih.gov Another green approach involves the rhodium-catalyzed [2+2+2] cycloaddition of diynes and oximes in ethanol, which is tolerant of various functional groups and minimizes solvent-related pollution. rsc.org
Furthermore, the use of biomass-derived feedstocks is a promising avenue for the sustainable production of pyridines. acsgcipr.org For example, glycerol (B35011), a byproduct of biodiesel production, can be converted to pyridine bases through catalytic processes. researchgate.netrsc.org These methods often employ zeolite catalysts, such as ZSM-5, to facilitate the reaction. researchgate.netrsc.org The direct conversion of glycerol and ammonia (B1221849) over HZSM-5 at elevated temperatures has yielded up to 35.6% carbon yield of pyridines. rsc.org Additionally, biocatalytic methods using microorganisms like Pseudomonas putida are being explored for the direct, enzyme-catalyzed oxidation of pyridine rings to form substituted pyridinols. qub.ac.uk
Future efforts will likely concentrate on optimizing these green synthetic strategies, exploring new catalysts, and expanding the range of renewable starting materials to make the production of pyridinols, including 3-Fluoro-5-methoxypyridin-2-ol, more economically viable and environmentally friendly.
Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations
Uncovering new ways that pyridinols can react is crucial for creating novel molecules with desired properties. Researchers are actively investigating divergent reactivity pathways, where the same starting materials can lead to different products by changing the reaction conditions. For example, the reaction of pyridinium (B92312) salts with sulfinates can be controlled to produce either sulfonative pyridylation of alkenes or direct C4-sulfonylation of pyridines by switching between a visible-light-driven radical pathway and a base-catalyzed cross-coupling reaction. nih.gov This dual reactivity allows for the selective formation of distinct and valuable sulfone-containing compounds. nih.gov
Stereoselective transformations, which control the three-dimensional arrangement of atoms in a molecule, are particularly important for developing new drugs. The dearomatization of pyridines is a key strategy for creating chiral piperidines and related structures. mdpi.com Recent progress has been made in the catalytic stereoselective dearomatization of pyridine derivatives to produce N-substituted 2-pyridones, which are important components of many natural products and pharmaceuticals. mdpi.com These methods often involve using chiral catalysts to guide the reaction towards a specific stereoisomer. mdpi.comnih.gov For instance, highly diastereoselective hydride addition to α,β-bis(methoxymethyl)oxy ketones is a key step in the synthesis of piperidine (B6355638) alkaloids. researchgate.net
Future research in this area will likely focus on discovering new catalytic systems that enable even greater control over the reactivity and stereoselectivity of pyridinol transformations. The development of methods for the late-stage functionalization of complex molecules containing a pyridinol core is also a significant goal, as it would allow for the rapid diversification of potential drug candidates. nih.gov
Advanced Computational Studies for Property Prediction and Rational Design
Computational chemistry is becoming an indispensable tool in the rational design and property prediction of novel compounds like this compound. By using computational models, researchers can predict a wide range of properties, including acidity (pKa), lipophilicity (logP), and solubility, which are crucial for drug development. escholarship.orgnih.gov These predictions help to prioritize which molecules to synthesize and test, saving time and resources. escholarship.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are a key computational approach that relates the chemical structure of a molecule to its biological activity. jchemlett.com For example, a QSAR model has been developed to predict the activity of 2,4-diphenyl indenol [1,2-b] pyridinol derivatives against breast cancer receptors. jchemlett.comjchemlett.com Such models can guide the design of more potent and selective drug candidates. jchemlett.comnih.gov
Density functional theory (DFT) calculations are another powerful tool for studying the electronic structure and reactivity of molecules. mdpi.com DFT can be used to calculate properties like molecular electrostatic potential and natural bond orbitals, which provide insights into a molecule's potential for non-covalent interactions and its bioactive potential. doi.org These calculations have been successfully used to predict the acidities of pyrimidines and related heterocycles. mdpi.com
Future directions in this field will involve the development of more accurate and efficient computational methods. Machine learning and artificial intelligence are expected to play an increasingly important role in analyzing large datasets and identifying complex structure-property relationships. dartmouth.edu The integration of computational predictions with experimental data will be crucial for the successful design of new pyridinol-based compounds with tailored properties. jchemlett.com
Table 1: Computational Methods in Pyridinol Research
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Drug design, activity prediction | Biological activity (e.g., pGI50) |
| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction | Acidity (pKa), molecular electrostatic potential, orbital energies |
| Molecular Docking | Binding mode prediction | Interactions with biological targets (e.g., enzymes, receptors) |
| Free Energy Calculations | Solubility and partitioning prediction | Partition coefficient (logP), distribution coefficient (logD) |
Integration into Supramolecular Chemistry and Advanced Material Applications
The unique structural and electronic properties of pyridinols, including this compound, make them attractive building blocks for supramolecular chemistry and the development of advanced materials. rsc.orgnih.gov Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. rsc.org Pyridinium-derived zwitterions, for example, can form hydrogen-bonded chains, making them promising candidates for the construction of ionic and metal-organic frameworks. rsc.org
In the realm of advanced materials, pyridinol-based compounds are being explored for a variety of applications. icl-group.com The coordination of pyridinol groups to metal ions can create environments suitable for the assembly of polyiodide networks, which are of interest for developing new electronic materials, such as solid-state conductors for solar cells and batteries. nih.gov The introduction of fluorine atoms into pyridine rings, as in perfluoropyridine, can lead to materials with desirable properties like low dielectric constants, low surface energy, and high thermal stability, making them suitable for applications in aerospace, advanced coatings, and medical devices. mdpi.com
Future research will likely focus on the rational design of pyridinol-containing molecules that can self-assemble into well-defined supramolecular architectures with specific functions. The incorporation of these compounds into polymers and other materials could lead to the development of "smart" materials that respond to external stimuli, as well as new materials for energy storage, electronics, and biomedical applications. icl-group.comresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| p-formylphenyl-4-toluenesulfonate |
| ethyl cyanoacetate |
| acetophenone |
| 2,4-diphenyl indenol [1,2-b] pyridinol |
Q & A
Q. How can I optimize the synthesis of 3-Fluoro-5-methoxypyridin-2-ol to improve yield and purity?
- Methodological Answer : Synthesis of fluorinated pyridinols often involves halogenation and deprotection steps. For example, iodination of pyridine derivatives can be achieved using iodine with oxidizing agents like hydrogen peroxide . For this compound, consider:
- Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
- Methoxy Group Introduction : Methoxylation via nucleophilic substitution (e.g., using methoxide ions) or O-methylation with methyl iodide in the presence of a base (e.g., K₂CO₃).
- Deprotection : Acidic hydrolysis (e.g., HCl in THF at 60°C for 3 hours) to remove protecting groups like methoxymethoxy (MOM) .
Critical Parameters : Monitor reaction pH and temperature to avoid side reactions (e.g., over-fluorination or demethylation).
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR to confirm fluorine position and -NMR to verify methoxy (-OCH₃) and hydroxyl (-OH) groups. Coupling constants in aromatic regions help assign substitution patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS for molecular weight validation. For example, a compound with m/z 157.03 [M+H]⁺ matches C₆H₅FNO₂ .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., hydrogen bonding between -OH and adjacent groups) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Fluorinated pyridinols are prone to photodegradation; store in amber vials at -20°C.
- Moisture Sensitivity : The hydroxyl group may react with water; use desiccants in storage.
- pH Stability : Avoid strongly acidic/basic conditions to prevent hydrolysis of the methoxy group. Stability studies in buffers (pH 4–8) are recommended .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during electrophilic substitution on this compound?
- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing groups. The methoxy group (-OCH₃) directs electrophiles to the para position relative to itself, while fluorine (-F) deactivates the ring. Use computational tools (e.g., DFT calculations) to predict reactive sites. Experimental validation via competitive reactions (e.g., nitration or bromination) can confirm dominant substitution patterns .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic centers.
- Docking Studies : Model interactions with catalytic systems (e.g., Pd catalysts for Suzuki-Miyaura coupling).
- Example : A related compound, 5-Fluoro-2-methoxypyridin-4-amine, showed enhanced reactivity at the C4 position due to amino group activation .
Q. What biological targets are plausible for this compound based on structural analogs?
- Methodological Answer : Fluorinated pyridines often target enzymes like kinases or cytochrome P450. For example:
- Kinase Inhibition : The fluorine atom may fit into hydrophobic pockets, while the hydroxyl group hydrogen-bonds with catalytic residues.
- Antimicrobial Activity : Similar compounds (e.g., 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol) show activity against Gram-positive bacteria .
Experimental Design : Use fluorescence polarization assays or SPR to measure binding affinity.
Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to assess rotational barriers (e.g., methoxy group rotation).
- Hydrogen Bonding : X-ray may reveal intermolecular H-bonds (e.g., -OH⋯OCH₃) that are absent in solution .
Q. What are the decomposition pathways of this compound under oxidative conditions?
- Methodological Answer :
- LC-MS Analysis : Identify degradation products (e.g., defluorination to 5-methoxypyridin-2-ol or oxidation to quinone-like structures).
- Mechanistic Insight : Fluorine’s electron-withdrawing effect accelerates oxidation at the C3 position. Control experiments with radical scavengers (e.g., BHT) can clarify pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
